

tungsten carbide vs diamond-like carbon coatings for wear resistance

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A Comparative Guide to Tungsten Carbide and Diamond-Like Carbon Coatings for Enhanced Wear Resistance

For researchers, scientists, and professionals in drug development, selecting the optimal surface coating for components subjected to wear is critical for ensuring reliability and longevity. Tungsten Carbide (WC) and Diamond-Like Carbon (DLC) coatings are two of the most prominent choices for enhancing wear resistance. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for demanding applications.

Overview of Coating Deposition Methods

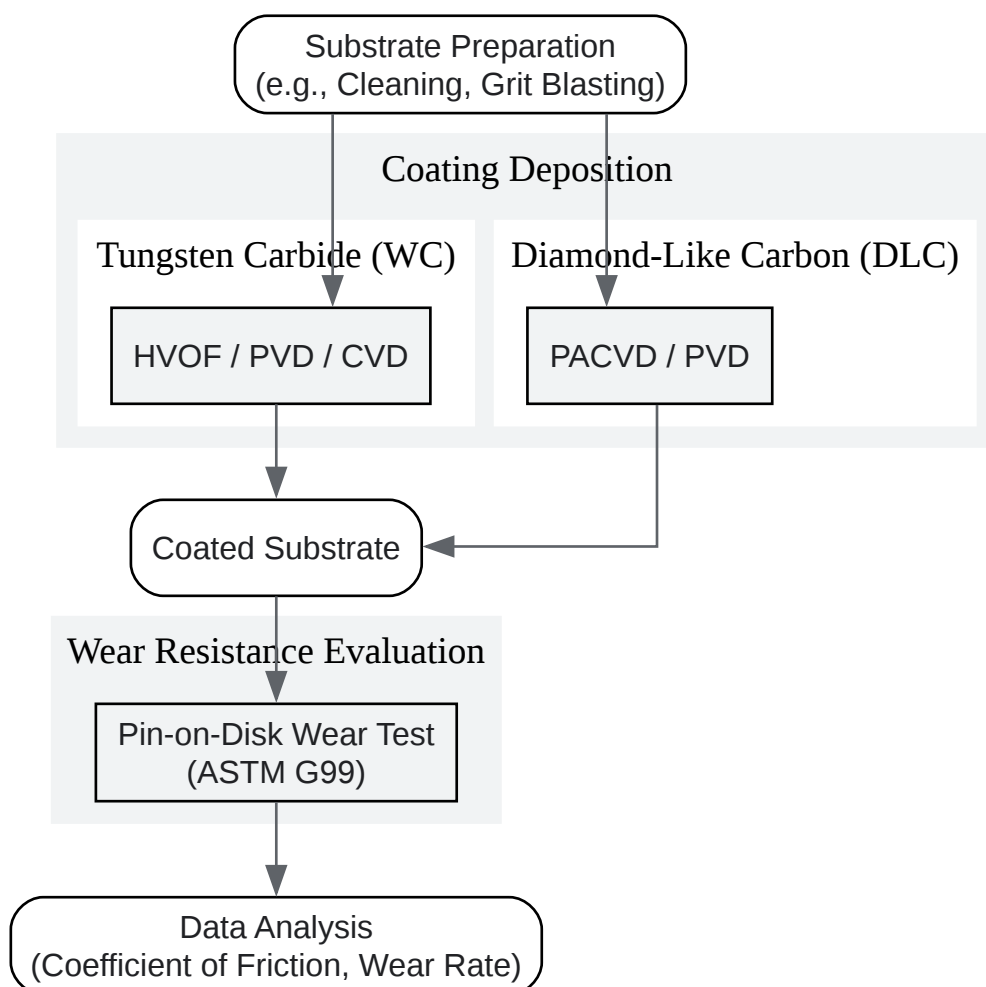
The performance of both WC and DLC coatings is intrinsically linked to their deposition method, which influences their microstructure, hardness, and adhesion.

Tungsten Carbide (WC) coatings, typically in the form of a cermet with a cobalt (Co) or nickel (Ni) binder, are most commonly applied using thermal spray techniques, particularly High-Velocity Oxygen Fuel (HVOF).^{[1][2][3]} The HVOF process propels powdered WC-Co particles at high velocity onto a substrate, creating a dense and well-adhered coating. Other methods include Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), which can produce highly uniform and thin coatings.

Diamond-Like Carbon (DLC) coatings are amorphous carbon films with a mixture of sp^2 (graphite-like) and sp^3 (diamond-like) hybridized bonds.^[4] They are primarily deposited using

Plasma-Assisted Chemical Vapor Deposition (PACVD) or Physical Vapor Deposition (PVD) techniques such as sputtering.[4][5] These methods allow for the deposition of thin, smooth, and highly adherent films at relatively low temperatures.

The following diagram illustrates a general workflow for the deposition and subsequent wear testing of these coatings.



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Caption: Generalized experimental workflow for coating deposition and wear testing.

Comparative Analysis of Material Properties

The wear resistance of a coating is a function of several key material properties, primarily hardness and coefficient of friction.

Property	Tungsten Carbide (WC-Co)	Diamond-Like Carbon (a-C:H)
Hardness	1100 - 1400 HV[1][6]	10 - 30 GPa (approx. 1000 - 3000 HV)[7]
Coefficient of Friction (Dry Sliding)	0.4 - 0.6 (against steel/alumina)[8]	0.1 - 0.2 (against steel)[7]
Typical Deposition Method	HVOF, Thermal Spray[1][2][9][3]	PACVD, PVD[4][5]
Typical Thickness	50 - 300 µm	1 - 5 µm

Experimental Data on Wear Resistance

The following tables summarize quantitative data on the wear resistance of WC-Co and a-C:H DLC coatings from various studies employing the pin-on-disk test methodology. It is important to note that the experimental conditions vary between studies, which can significantly influence the results.

Table 1: Wear Resistance Data for HVOF Sprayed WC-Co Coatings

Substrate Material	Counterpart Material	Load (N)	Sliding Speed (m/s)	Coefficient of Friction	Wear Rate (mm ³ /Nm)	Reference
Carbon Steel	Alumina (Al ₂ O ₃)	20	0.2	~0.5	<10 ⁻⁷	[4]
Ductile Cast Iron	Not Specified	Not Specified	Not Specified	Not Specified	Significantly increased resistance with Co addition	[10]
Carbon Steel	Ruby Ball	20	0.2	Not Specified	Improved with Co and Cr binder	[11]

Table 2: Wear Resistance Data for a-C:H DLC Coatings

Substrate Material	Counterpart Material	Load (N)	Sliding Speed (m/s)	Coefficient of Friction	Wear Rate (mm ³ /Nm)	Reference
Steel	Steel	5	0.075	Not Specified	1.318 x 10 ⁻⁶	[5]
Not Specified	Steel/Alumina	High Load/Speed	High	0.1 - 0.42 (vs. steel)	Lower than ta-C at high loads	[7]
Steel	Not Specified	Not Specified	Not Specified	Low	Susceptible to wear in water	[7]

Experimental Protocols

The pin-on-disk test is a standard method for evaluating the wear and friction characteristics of coatings. The general procedure is outlined in ASTM G99.

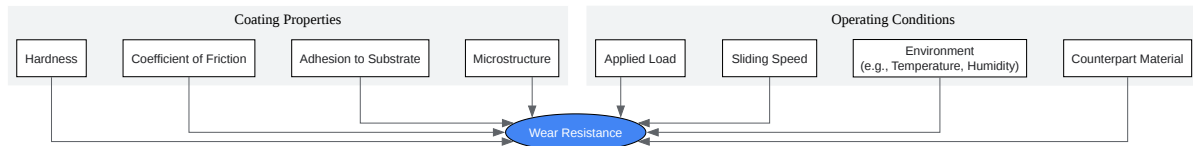
Typical Pin-on-Disk Experimental Protocol:

- **Sample Preparation:** The coated substrate (disk) and the counterpart (pin), often a ball of a standard material like steel or alumina, are thoroughly cleaned.
- **Test Setup:** The disk is mounted on a rotating stage, and the pin is held in a stationary arm. A specific normal load is applied to the pin, pressing it against the disk.
- **Testing:** The disk rotates at a set speed for a predetermined distance or time. The frictional force is continuously measured by a load cell.
- **Data Acquisition:** The coefficient of friction is calculated from the frictional force and the applied normal load.
- **Wear Analysis:** After the test, the volume of material lost from both the disk and the pin is measured, typically using a profilometer to determine the cross-sectional area of the wear track. The wear rate is then calculated.

Specific Experimental Parameters from Cited Studies:

- For the WC-Co coatings tested by Federici et al., a pin-on-disk tribometer was used at room temperature and 300°C.[12]
- The study on WC-metal composite coatings by an unspecified author used a CSEM Tribometer with a 6 mm ruby ball, a 20 N load, and a 0.2 m/s sliding speed for a distance of 2000 m.[11]
- The wear testing of a-C:H DLC coatings in one study involved a steel ball pin under a 5 N normal load with a linear sliding speed of approximately 75 mm/s.[5]

The following diagram illustrates the logical relationship of factors influencing the wear resistance of these coatings.



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Caption: Factors influencing the wear resistance of coatings.

Conclusion

Both Tungsten Carbide and Diamond-Like Carbon coatings offer significant improvements in wear resistance over uncoated substrates.

- Tungsten Carbide (WC-Co) coatings, particularly those applied by HVOF, provide a very hard and thick protective layer, making them suitable for applications with high contact pressures and abrasive wear conditions. Their higher coefficient of friction compared to DLC may be a consideration in applications where frictional losses are critical.
- Diamond-Like Carbon (a-C:H) coatings are characterized by their extremely low coefficient of friction, which is advantageous for reducing energy loss and heat generation in sliding contacts. While they are very hard, they are typically much thinner than WC-Co coatings and may be more susceptible to failure under very high loads if the substrate deforms.

The choice between WC and DLC coatings will depend on the specific requirements of the application, including the nature of the wear, the operating environment, and the load conditions. For applications requiring extreme hardness and the ability to withstand high loads and abrasive conditions, HVOF-sprayed WC-Co is a strong candidate. For applications where low friction is paramount and the loads are moderate, a-C:H DLC coatings are an excellent choice.

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